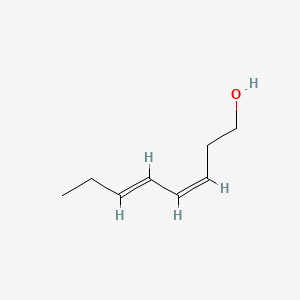

3,5-Octadien-1-ol, (3Z,5E)-

Description

Contextual Significance of Conjugated Dienols in Organic Chemistry

Conjugated dienes are organic compounds that contain two carbon-carbon double bonds separated by a single bond. fiveable.melibretexts.org This arrangement leads to a delocalization of pi electrons across the p-orbitals of the involved carbon atoms, a phenomenon known as conjugation. fiveable.menumberanalytics.com This electron delocalization confers enhanced stability to conjugated dienes when compared to their non-conjugated (isolated) counterparts. fiveable.melibretexts.org The increased stability can be observed in their lower heats of hydrogenation. libretexts.org

The presence of a hydroxyl group in a conjugated diene system, forming a conjugated dienol, introduces a functional group that can participate in a variety of chemical reactions. The interplay between the conjugated system and the alcohol functionality makes these compounds versatile intermediates in organic synthesis. msu.edu For instance, the nucleophilic character of the alpha-carbon in an enol can be transmitted to a gamma-position through the conjugated system. msu.edu This "vinology" principle allows for predictable reactivity patterns and is a valuable tool in synthetic planning. msu.edu Conjugated systems are also crucial in pericyclic reactions, such as the Diels-Alder reaction, where the delocalized electrons facilitate the concerted formation of new ring structures. numberanalytics.comresearchgate.net

Importance of (3Z,5E)-3,5-Octadien-1-ol in Contemporary Chemical Biology and Ecology Research

(3Z,5E)-3,5-Octadien-1-ol has garnered attention in the fields of chemical biology and ecology primarily due to its role as a semiochemical, a chemical substance that carries a message. Specifically, it is a component of insect pheromones. Pheromones are crucial for communication between individuals of the same species and are involved in behaviors such as mating and aggregation. diva-portal.org

The precise isomeric composition of pheromone blends is often critical for their biological activity. The synthesis of specific isomers like (3Z,5E)-3,5-octadien-1-ol and related compounds is essential for studying their behavioral effects on insects. diva-portal.org Research in this area contributes to the development of environmentally friendly pest management strategies. diva-portal.orgresearchgate.net By using synthetic pheromones, it is possible to monitor pest populations, disrupt their mating behavior, or attract them to traps. diva-portal.org

For example, related conjugated dienes, such as (3E,5Z)-3,5-dodecadienyl acetate (B1210297) and (3E,5Z)-3,5-tetradecadienyl acetate, are major components of the sex pheromones of various moth species. researchgate.net The synthesis and field-testing of these and other conjugated dienes are active areas of research aimed at understanding and manipulating insect behavior for agricultural and ecological purposes. researchgate.net

Overview of Current Research Trajectories and Methodological Advances

Current research involving (3Z,5E)-3,5-octadien-1-ol and similar conjugated dienols is focused on several key areas:

Stereoselective Synthesis: A major challenge and area of active research is the development of efficient and highly stereoselective methods for synthesizing specific geometric isomers of conjugated dienes. diva-portal.orgresearchgate.net This is crucial because different isomers can elicit different or even inhibitory behavioral responses in insects. researchgate.net Methodologies being explored include modifications of classic reactions like the Wittig reaction and the Horner-Wadsworth-Emmons condensation, as well as newer catalytic methods. diva-portal.orgresearchgate.net

Pheromone Identification and Bioactivity: Researchers continue to identify new pheromone components from various insect species. This involves the collection of minute quantities of natural material from insect glands, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to determine the chemical structures. researchgate.netresearchgate.net Once identified, synthetic versions of the compounds are prepared and used in bioassays, such as wind tunnel experiments and field trapping, to confirm their biological activity. diva-portal.org

Applications in Pest Management: A significant research trajectory is the application of synthetic pheromones in integrated pest management (IPM) programs. diva-portal.org This includes optimizing dispenser technologies for the controlled release of pheromones and developing effective strategies for mating disruption and mass trapping. diva-portal.org

Biosynthesis and Metabolism: Understanding how insects produce and metabolize these compounds is another research frontier. This involves studying the enzymatic pathways responsible for creating the specific double bond configurations and functional groups found in pheromones. This knowledge could potentially lead to novel methods for pest control by targeting these biosynthetic pathways.

Table 1: Chemical Properties of (3Z,5E)-3,5-Octadien-1-ol

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.govepa.govnih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| Appearance | Colorless to pale yellow clear liquid (est.) | flavscents.com |

| Boiling Point | 202.94 °C @ 760.00 mm Hg (est.) | flavscents.com |

| Refractive Index | 1.45700 to 1.46300 @ 20.00 °C | flavscents.com |

| Specific Gravity | 0.86500 to 0.87100 @ 25.00 °C | flavscents.com |

| Solubility | Slightly soluble in water; soluble in alcohol | flavscents.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70664-96-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(3Z,5E)-octa-3,5-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-6,9H,2,7-8H2,1H3/b4-3+,6-5- |

InChI Key |

ZVVFQUSSYQVVJC-ICWBMWKASA-N |

Isomeric SMILES |

CC/C=C/C=C\CCO |

Canonical SMILES |

CCC=CC=CCCO |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism in the Study of 3,5 Octadien 1 Ol

Elucidation of Geometric Isomerism within the 3,5-Octadien-1-ol Framework

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a double bond. In the case of 3,5-octadien-1-ol, the presence of two double bonds at the C3-C4 and C5-C6 positions allows for four possible geometric isomers. These isomers are distinct compounds with the same molecular formula and connectivity but differ in the orientation of their substituents around the double bonds.

The four geometric isomers of 3,5-octadien-1-ol are:

(3Z,5E)-3,5-Octadien-1-ol : This isomer has a cis (Z) configuration at the C3-C4 double bond and a trans (E) configuration at the C5-C6 double bond.

(3E,5E)-3,5-Octadien-1-ol : Both double bonds in this isomer possess a trans (E) configuration.

(3E,5Z)-3,5-Octadien-1-ol : This isomer features a trans (E) configuration at the C3-C4 double bond and a cis (Z) configuration at the C5-C6 double bond.

(3Z,5Z)-3,5-Octadien-1-ol : In this isomer, both double bonds have a cis (Z) configuration.

Each of these isomers exhibits unique physical and spectroscopic properties, which can be used for their identification and characterization. While detailed comparative data for all isomers is not extensively available in a single source, the properties of the individual isomers can be compiled from various chemical databases.

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | General Description |

|---|---|---|---|---|

| (3Z,5E)-3,5-Octadien-1-ol | 70664-96-9 oup.comresearchgate.net | C₈H₁₄O phytobank.ca | 126.199 epa.gov | Found in apples flavscents.com |

| (3E,5E)-3,5-Octadien-1-ol | Not readily available | C₈H₁₄O nih.gov | 126.1962 nih.gov | A fatty alcohol phytobank.ca |

| (3E,5Z)-3,5-Octadien-1-ol | 70664-95-8 foodb.ca | C₈H₁₄O foodb.ca | 126.1962 foodb.ca | A fatty alcohol researchgate.net |

| (3Z,5Z)-3,5-Octadien-1-ol | Not readily available | C₈H₁₄O | 126.199 | A fatty alcohol |

Approaches to Enantiomeric Differentiation and Chiral Properties of Octadien-1-ol Analogues

While 3,5-octadien-1-ol itself is an achiral molecule, meaning it is superimposable on its mirror image, related octadienol analogues can possess chirality. A notable example is 1,5-octadien-3-ol, which has a chiral center at the C3 position. The study of such chiral analogues provides valuable insights into the methods of enantiomeric differentiation and the significance of chirality in this class of compounds.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They often exhibit identical physical properties in an achiral environment but can have vastly different biological activities. The separation and synthesis of individual enantiomers are, therefore, of great interest, particularly in the fields of fragrance and pheromone chemistry.

A common strategy for resolving a racemic mixture (a 1:1 mixture of enantiomers) is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer over the other. For instance, lipases are frequently employed for the asymmetric acylation or hydrolysis of alcohols.

In the case of (Z)-1,5-octadien-3-ol, researchers have successfully prepared both enantiomerically pure forms using lipases. The process involves two key steps:

Asymmetric hydrolysis : A racemic acetate (B1210297) of (Z)-1,5-octadien-3-ol is treated with a lipase (B570770), which selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, leaving the other enantiomeric acetate unreacted.

Asymmetric acylation : The resulting alcohol from the first step can then be subjected to acylation with another lipase to further enhance its enantiomeric purity.

The enantiomeric excess (ee), a measure of the purity of an enantiomer, can be determined using techniques such as chiral gas chromatography (chiral GC). This analytical method employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.

Influence of Stereoisomerism on Reactivity and Biological Recognition

Stereoisomerism can have a profound impact on both the chemical reactivity and the biological recognition of a molecule. Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in how a molecule interacts with its environment, including other molecules and biological receptors.

Reactivity: The geometry of a molecule can influence its reactivity in several ways. The accessibility of reactive sites can be sterically hindered in one isomer compared to another, affecting reaction rates. The specific arrangement of atoms can also influence the stability of transition states, thereby favoring certain reaction pathways for different isomers. Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over others.

Biological Recognition: Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereospecificity. This means they can differentiate between stereoisomers, often leading to one isomer being biologically active while the other is inactive or has a different effect.

This principle is particularly evident in the field of chemical ecology, especially concerning insect pheromones. Pheromones are chemical signals used for communication between individuals of the same species, and their activity is often highly dependent on their stereochemistry. In many cases, only one specific stereoisomer of a compound is active as a pheromone, while other isomers may be inactive or even inhibitory. The precise stereochemistry is crucial for the pheromone to bind effectively to the specific receptor proteins in the insect's antennae, triggering a behavioral response.

The fragrance and flavor industry also provides numerous examples of the importance of stereoisomerism. The enantiomers of a chiral fragrance compound can have distinct odors. For example, the two enantiomers of carvone (B1668592) are responsible for the scents of caraway and spearmint, respectively. This difference in olfactory perception is due to the differential interaction of the enantiomers with the chiral olfactory receptors in the nose. Similarly, geometric isomers can also exhibit different odor characteristics. For instance, the (Z) and (E) isomers of octa-1,5-dien-3-ol (B148900) have been reported to have different odor thresholds and descriptions.

While specific studies detailing the differential reactivity and biological recognition of all four geometric isomers of 3,5-octadien-1-ol are limited, the principles established from related compounds strongly suggest that its stereoisomers would also exhibit distinct properties. The specific geometry of each isomer would likely influence its interaction with biological systems, potentially leading to differences in its perception as a flavor or fragrance compound, or in its role in any biological signaling pathways.

Advanced Synthetic Methodologies for 3z,5e 3,5 Octadien 1 Ol

Stereoselective and Stereospecific Strategies for Dienol Construction

The primary challenge in synthesizing (3Z,5E)-3,5-Octadien-1-ol lies in the controlled formation of the conjugated diene system with specific Z and E configurations. This requires highly stereoselective or stereospecific reactions that can reliably establish the geometry of each double bond.

Development and Optimization of Wittig and Horner-Wadsworth-Emmons Variants in Dienol Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. The stereochemical outcome of these reactions is highly dependent on the structure of the phosphorus reagent and the reaction conditions.

The Wittig reaction , involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, can be tuned to favor the Z-alkene. ic.ac.uk Typically, non-stabilized ylides (where the group attached to the ylide carbon is alkyl or H) under salt-free conditions lead to the kinetically favored Z-alkene through a cis-oxaphosphetane intermediate. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. researchgate.net The standard HWE reaction typically yields the thermodynamically more stable E-alkene with high selectivity. bohrium.comceres.ai A key advantage is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. researchgate.net

For the synthesis of a Z,E-diene like (3Z,5E)-3,5-Octadien-1-ol, a particularly powerful tool is the Still-Gennari modification of the HWE reaction. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in conjunction with strong, non-chelating bases (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures. ic.ac.ukbohrium.com These conditions accelerate the elimination from the intermediate oxaphosphetane, kinetically favoring the formation of the Z-alkene. stackexchange.com

A plausible strategy for (3Z,5E)-3,5-Octadien-1-ol would involve a sequential approach. For instance, a Still-Gennari reaction could be used to form the C3-C4 Z-double bond, followed by a standard HWE reaction to install the C5-C6 E-double bond.

Table 1: Representative Conditions for Z- and E-Selective Olefinations

| Reaction Type | Phosphorus Reagent | Carbonyl Substrate | Base/Conditions | Predominant Product Isomer | Ref. |

|---|---|---|---|---|---|

| Wittig (non-stabilized) | (Propylidene)triphenylphosphorane | Protected 4-oxobut-2-en-1-ol | n-BuLi, THF, low temp. | Z-alkene | rsc.org |

| HWE (standard) | Triethyl phosphonocrotonate | Propanal | NaH, THF | E-alkene | ceres.ai |

Applications of Cross-Coupling Reactions in Conjugated Polyene Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the stereospecific construction of carbon-carbon bonds, including those in conjugated dienes. The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to the mild reaction conditions and high functional group tolerance. wikipedia.orgyonedalabs.com

To synthesize (3Z,5E)-3,5-Octadien-1-ol, a convergent strategy using a Suzuki coupling could be employed. This would involve the stereospecific coupling of a (Z)-alkenylboronic acid or ester with an (E)-alkenyl halide (or triflate), where one of the coupling partners contains the protected alcohol functionality. The stereochemical integrity of the double bonds in both starting materials is typically retained throughout the reaction process.

Table 2: Suzuki-Miyaura Coupling for Diene Synthesis

| Alkenylboron Species | Alkenyl Halide/Triflate | Palladium Catalyst | Base | Solvent | Stereochemistry of Product | Ref. |

|---|---|---|---|---|---|---|

| (Z)-1-Pentenylboronic acid | (E)-3-Iodo-prop-2-en-1-ol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (3Z,5E)-Diene | libretexts.org |

Biocatalytic Approaches and Enzyme-Mediated Transformations for Chiral Dienols

While (3Z,5E)-3,5-Octadien-1-ol is an achiral molecule, biocatalysis offers powerful methods for the synthesis of chiral alcohols, including dienols, through processes like kinetic resolution. mdpi.comKinetic resolution involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting acylated product from the slower-reacting unreacted alcohol enantiomer. acs.org

A prominent example is the facile synthesis of both enantiomers of (Z)-1,5-octadien-3-ol ("oyster alcohol"). In this process, a racemic mixture of the alcohol is treated with a lipase, such as CHIRAZYME L-2, which selectively hydrolyzes the acetate (B1210297) of one enantiomer. nih.gov Alternatively, asymmetric acylation using a lipase like Lipase PS can be employed to resolve the racemic alcohol. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.gov This is achieved by combining the enzymatic resolution with a catalyst that continuously racemizes the starting material. For allylic alcohols, transition metal catalysts can be used to effect racemization, while a lipase performs the enantioselective acylation. acs.org

Table 3: Lipase-Catalyzed Kinetic Resolution of a Dienol

| Substrate | Enzyme | Acyl Donor / Reaction | Product 1 (ee) | Product 2 (ee) | Ref. |

|---|---|---|---|---|---|

| (±)-(Z)-1,5-Octadien-3-yl acetate | CHIRAZYME L-2 | Asymmetric Hydrolysis | (R)-alcohol (≥99% ee) | (S)-acetate | nih.gov |

Chemo- and Regioselective Synthesis of (3Z,5E)-3,5-Octadien-1-ol

The synthesis of a specific molecule like (3Z,5E)-3,5-Octadien-1-ol often requires careful control of chemo- and regioselectivity, especially when dealing with polyfunctional starting materials or intermediates. mdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

For example, in a multi-step synthesis, it is often necessary to use protecting groups to mask reactive sites, such as the hydroxyl group, to prevent unwanted side reactions. The alcohol in a precursor to (3Z,5E)-3,5-Octadien-1-ol would typically be protected as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether during olefination or cross-coupling steps, and then deprotected in the final step.

Regioselectivity is a key challenge in reactions like the palladium-catalyzed functionalization of dienes, where addition can occur at different positions. nih.gov In the context of building the (3Z,5E)-3,5-Octadien-1-ol backbone, a modular approach using discrete, pre-functionalized building blocks in a cross-coupling reaction ensures high regioselectivity, as the connection points are predetermined by the placement of the halide and boron functionalities. organic-chemistry.org

Comparative Synthesis of Other Geometric and Structural Isomers of Octadien-1-ol

The synthetic strategies for other isomers of octadien-1-ol highlight the versatility of modern organic chemistry in controlling molecular architecture.

(2E,4E)-2,4-Octadien-1-ol: This all-E isomer is often more thermodynamically stable and can be synthesized using methods that favor E-geometry, such as the standard Horner-Wadsworth-Emmons reaction or the Julia-Kocienski olefination.

(Z)-1,5-Octadien-3-ol: As mentioned, this chiral alcohol is a natural product found in oysters. Its synthesis relies on standard methods for creating a single double bond (e.g., Grignard reaction of an alkenylmagnesium bromide with an aldehyde) followed by enzymatic resolution to obtain enantiomerically pure forms. nih.govresearchgate.net

Cycloocta-3,5-dien-1-ol: The synthesis of this cyclic dienol involves different strategies, such as the selenium dioxide-mediated oxidation of cycloocta-1,3-diene, which can selectively introduce a hydroxyl group into the homoallylic position. researchgate.net

The choice of synthetic route is therefore dictated by the desired position and geometry of the double bonds and the presence of any stereocenters.

Novel Synthetic Routes for Related Conjugated Polyenic Alcohols

The field of organic synthesis is constantly evolving, with new methods providing more efficient and selective access to complex molecules. For conjugated polyenic alcohols, several novel routes are emerging.

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium complexes, can form a conjugated diene from an alkene and an alkyne. acs.org This method can be used to construct complex polyene systems in a single step, although control of stereoselectivity can be challenging.

Sequential Cross-Coupling: Advanced palladium- or nickel-catalyzed cross-coupling reactions allow for the sequential, one-pot assembly of multiple components. This can be used to build up a polyene chain in a highly controlled and convergent manner.

wikipedia.orgnih.gov-Wittig Rearrangement: This rearrangement can be used for the stereocontrolled conversion of O-glycosides to C-glycosides and has been adapted for the synthesis of stereodefined alkenes. organic-chemistry.org A sequential 1,4-elimination and wikipedia.orgnih.gov-Wittig rearrangement has been developed for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols, a strategy that could be adapted for other polyenic alcohols. nii.ac.jp

These cutting-edge methods offer new avenues for the efficient and stereoselective synthesis of (3Z,5E)-3,5-Octadien-1-ol and other valuable conjugated polyenic alcohols.

Biosynthetic Pathways and Natural Occurrence of 3,5 Octadien 1 Ol

Investigation of Enzymatic Mechanisms in Dienol Biogenesis

The formation of (3Z,5E)-3,5-Octadien-1-ol is predominantly understood to occur via the lipoxygenase (LOX) pathway. This pathway is initiated by the enzyme lipoxygenase, a non-heme iron-containing dioxygenase that catalyzes the stereo- and regio-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) possessing a (1Z,4Z)-pentadiene system mdpi.com.

The key steps in the proposed enzymatic formation of (3Z,5E)-3,5-Octadien-1-ol are:

Lipoxygenase (LOX) Action : The process begins with the oxygenation of a C18 polyunsaturated fatty acid, most commonly linoleic acid. Depending on the specific lipoxygenase isozyme, this reaction yields either 9-hydroperoxy-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-octadecadienoic acid (13-HPODE) researchgate.net. The stereochemistry of the resulting hydroperoxide is crucial and is determined by the specific LOX enzyme involved nih.gov.

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide products are then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage of the carbon-carbon bond results in the formation of short-chain aldehydes and oxo-acids. Specifically, the cleavage of 13-HPODE can lead to the formation of C8 aldehydes.

Isomerization and Reduction : The initially formed aldehydes can undergo isomerization, which alters the configuration of the double bonds. Subsequently, alcohol dehydrogenases (ADHs) reduce the aldehyde group to a primary alcohol, yielding the final octadienol product. The geometric specificity of the alcohol dehydrogenase plays a significant role in determining the final isomeric form of the alcohol nih.gov. For instance, some ADHs exhibit a remarkable specificity for the trans isomer of their aldehyde substrates nih.gov.

The precise combination and stereospecificity of these enzymes—lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase—are what ultimately dictate the formation of the specific (3Z,5E) isomer of 3,5-Octadien-1-ol.

Identification of Biosynthetic Precursors and Metabolic Intermediates

The primary biosynthetic precursor for C8 volatiles, including (3Z,5E)-3,5-Octadien-1-ol, is widely recognized as linoleic acid (a C18:2 fatty acid). In some biological systems, linolenic acid (a C18:3 fatty acid) can also serve as a precursor.

The key metabolic intermediates in the biosynthetic pathway are:

Linoleic Acid Hydroperoxides : As mentioned, 9-HPODE and 13-HPODE are the initial stable products of the lipoxygenase reaction. The ratio of these hydroperoxides can vary depending on the organism and the specific lipoxygenase isozyme present.

C8 Aldehydes : The cleavage of the hydroperoxides by HPL generates volatile C8 aldehydes. These aldehydes are the direct precursors to the corresponding alcohols. The specific aldehyde that leads to 3,5-Octadien-1-ol is octadienal, with the stereochemistry of the double bonds being determined by the preceding enzymatic steps.

A simplified representation of the pathway is presented in the table below:

| Precursor | Key Enzymes | Intermediates | Final Product |

| Linoleic Acid | Lipoxygenase (LOX) | 9-HPODE or 13-HPODE | (3Z,5E)-3,5-Octadien-1-ol |

| Hydroperoxide Lyase (HPL) | Octadienal isomers | ||

| Isomerase (potentially) | |||

| Alcohol Dehydrogenase (ADH) |

Occurrence of (3Z,5E)-3,5-Octadien-1-ol in Biological Systems and Natural Products

While a significant body of research exists on C8 volatiles in general, the specific natural occurrence of (3Z,5E)-3,5-Octadien-1-ol is not extensively documented. However, related C8 compounds are known to be produced by a variety of organisms, suggesting that the biosynthetic machinery for producing such dienols is present in diverse biological systems.

Fungi : Many fungi are known to produce a range of C8 volatile compounds, which contribute to their characteristic aromas. While not always specifically identifying the (3Z,5E) isomer, studies have shown the production of various octadienols in different fungal species.

Plants : Plants produce a wide array of volatile organic compounds, including C8 alcohols and aldehydes, often as a response to tissue damage or as part of their defense mechanisms. These compounds also contribute to the characteristic "green" aroma of many plants.

Insects and Microorganisms : Various insects and microorganisms have been found to produce C8 alcohols as part of their metabolic processes mdpi.com. These compounds can serve as signaling molecules or have other ecological roles.

Role as a Model Compound in Studies of Lipid Oxidation Processes

Currently, there is a lack of specific research literature that explicitly utilizes (3Z,5E)-3,5-Octadien-1-ol as a model compound for studying lipid oxidation processes. Research in this area tends to focus on the primary precursors, such as linoleic and linolenic acids, and the initial hydroperoxide products.

Comparative Analysis of Biosynthetic Routes for Conjugated Polyenes

The biosynthesis of conjugated polyenes is a widespread phenomenon in nature, with various enzymatic strategies employed to create the characteristic system of alternating double and single bonds. The formation of (3Z,5E)-3,5-Octadien-1-ol represents a specific example of a conjugated dienol.

A comparative analysis reveals different approaches to the synthesis of conjugated polyenes:

| Pathway | Key Features | Examples of Products |

| Lipoxygenase (LOX) Pathway | Initiated by the dioxygenation of polyunsaturated fatty acids. Involves subsequent cleavage and modification steps. | Conjugated dienols and trienols (e.g., (3Z,5E)-3,5-Octadien-1-ol), leukotrienes. |

| Polyketide Synthase (PKS) Pathways | Involves the sequential condensation of small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA). Dehydration steps during the chain elongation process introduce the conjugated double bonds. | A wide range of polyketide natural products, including some antibiotics with conjugated polyene structures. |

| Fatty Acid Isomerases | Directly isomerize existing double bonds in polyunsaturated fatty acids to create a conjugated system. This is a more direct route that does not involve oxygenation and cleavage. | Conjugated linoleic acids (CLAs), conjugated trienoic fatty acids nih.gov. |

| Decarboxylase-mediated Pathways | Enzymes such as UbiD decarboxylases can convert polyunsaturated acids into conjugated alkenes nih.govacs.org. | Hepta-1,3,5-triene nih.govacs.org. |

This comparative view highlights the diverse enzymatic toolkits that have evolved in different organisms to produce the structurally varied and functionally important class of conjugated polyenes. While the LOX pathway is a prominent route for the formation of shorter-chain conjugated alcohols like (3Z,5E)-3,5-Octadien-1-ol, other pathways are responsible for the synthesis of a broader array of conjugated polyene structures found in nature.

Advanced Analytical and Spectroscopic Characterization of 3z,5e 3,5 Octadien 1 Ol

Spectroscopic Methodologies for Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the complex three-dimensional structure of molecules, including the specific configuration of double bonds in dienols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Analysis of Dienols

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the configurational analysis of unsaturated compounds like (3Z,5E)-3,5-Octadien-1-ol. The stereochemistry of the double bonds is elucidated primarily through the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

The key diagnostic feature in ¹H NMR for determining the geometry of a double bond is the magnitude of the vicinal coupling constant (³J) between the olefinic protons. For the C5-C6 double bond with (E)-configuration, a larger coupling constant, typically in the range of 11–18 Hz, is expected. Conversely, the (Z)-configuration of the C3-C4 double bond would exhibit a smaller coupling constant, generally between 6–12 Hz. The chemical shifts of the olefinic and allylic protons also provide critical structural information. mdpi.comuobasrah.edu.iq

¹³C NMR spectroscopy complements this analysis. The chemical shifts of the carbon atoms involved in the double bonds are influenced by their geometric configuration. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (3Z,5E)-3,5-Octadien-1-ol in CDCl₃

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |

| 1 | 62.1 | 3.65 | t | 6.5 |

| 2 | 34.5 | 2.40 | q | 6.5 |

| 3 | 125.8 | 5.55 | dt | 10.8, 7.0 |

| 4 | 130.2 | 6.05 | t | 10.8 |

| 5 | 128.9 | 6.20 | dd | 15.2, 10.8 |

| 6 | 132.5 | 5.70 | dq | 15.2, 6.8 |

| 7 | 25.6 | 2.10 | quint | 7.2 |

| 8 | 13.7 | 1.00 | t | 7.5 |

Note: This data is representative and based on typical values for similar structures.

Mass Spectrometry (MS) in the Structural Elucidation of Conjugated Octadienols

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and provides structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is particularly effective for analyzing volatile compounds like conjugated octadienols.

Under Electron Ionization (EI), (3Z,5E)-3,5-Octadien-1-ol (molecular weight: 126.19 g/mol ) would produce a distinct mass spectrum. epa.gov The molecular ion peak (M⁺) at m/z 126 would be observed, confirming the molecular mass. The fragmentation pattern is characteristic of an unsaturated alcohol. Key fragmentation pathways include:

Loss of a water molecule (H₂O): A prominent peak at m/z 108 ([M-18]⁺) resulting from dehydration.

Alpha-cleavage: Breakage of the C1-C2 bond, leading to a fragment at m/z 95.

Allylic cleavage: Fission of bonds allylic to the double bond system, which can produce a variety of characteristic resonance-stabilized cations. For instance, cleavage of the C7-C8 bond could lead to a fragment at m/z 97.

Cleavage of the ethyl group: Loss of C₂H₅ can result in a fragment at m/z 97.

Softer ionization techniques, such as Chemical Ionization (CI), can be used to enhance the abundance of the molecular ion or protonated molecule ([M+H]⁺ at m/z 127), which is useful for confirming the molecular weight, especially when the molecular ion is weak or absent in the EI spectrum.

Table 2: Predicted Key Mass Fragments for (3Z,5E)-3,5-Octadien-1-ol (EI-MS)

| m/z | Proposed Fragment | Description |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₈H₁₂]⁺ | Loss of H₂O |

| 97 | [C₇H₉]⁺ | Loss of C₂H₅ or other rearrangements |

| 95 | [C₆H₇O]⁺ | Alpha-cleavage and rearrangement |

| 79 | [C₆H₇]⁺ | Further fragmentation |

| 67 | [C₅H₇]⁺ | Common fragment for cyclic/dienic structures |

| 55 | [C₄H₇]⁺ | Allylic fragment |

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography is essential for separating the target compound from complex mixtures, assessing its purity, and resolving it from its isomers.

Gas Chromatography (GC) and Chiral Gas Chromatography for Isomeric Resolution

Gas chromatography (GC) is the premier method for the analysis of volatile compounds and is highly effective for separating geometric isomers of 3,5-octadien-1-ol (e.g., ZZ, ZE, EZ, and EE). patsnap.com The separation is typically achieved using capillary columns with polar stationary phases, such as those containing cyanopropyl or polyethylene (B3416737) glycol functional groups. These phases interact differently with the various isomers based on subtle differences in their polarity and boiling points, allowing for their resolution. researchgate.net

While (3Z,5E)-3,5-Octadien-1-ol is an achiral molecule, chiral GC is a critical technique for the analysis of related chiral dienols or other chiral volatile compounds. Chiral resolution by GC is accomplished using a chiral stationary phase (CSP). researchgate.net These phases are often based on derivatized cyclodextrins, which have chiral cavities. chromatographyonline.comgcms.cz Enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and enables their separation. nih.gov

Table 3: Typical Gas Chromatography (GC) Conditions for Isomeric Analysis

| Parameter | Value |

| Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector | Split/Splitless, 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp 5 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Diene Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. For conjugated dienes like (3Z,5E)-3,5-Octadien-1-ol, HPLC with UV detection is particularly effective. iconsci.comyoutube.com The conjugated π-electron system of the diene absorbs strongly in the UV region (typically around 230-240 nm), allowing for sensitive and selective detection. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer. Gradient elution, where the composition of the mobile phase is changed during the run, is often used to optimize the separation of components in a complex mixture. upce.cz

Integrated Analytical Workflows for Metabolomic and Volatile Profiling

In modern analytical science, particularly in fields like metabolomics, food science, and environmental analysis, no single technique can provide a complete chemical picture of a complex sample. Therefore, integrated analytical workflows that combine multiple techniques are employed for comprehensive profiling. frontiersin.orgthermofisher.cn The analysis of (3Z,5E)-3,5-octadien-1-ol and related compounds within a biological matrix is a prime example where such workflows are essential.

A typical integrated workflow for analyzing plant or food volatiles might begin with sample extraction using a non-destructive technique like headspace solid-phase microextraction (HS-SPME). mdpi.comuj.ac.za The extracted volatiles are then analyzed by GC-MS for identification and quantification of the volatile and semi-volatile fractions, including C8 compounds like octadienols. nih.govnih.gov

Simultaneously, a separate aliquot of the sample can be extracted with solvents to capture a broader range of metabolites. This extract is then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is adept at analyzing less volatile, more polar, and larger molecules that are not amenable to GC analysis. frontiersin.org

The data from both GC-MS and LC-MS platforms are then processed using specialized software and combined. This integrated dataset provides a comprehensive metabolomic fingerprint of the sample. Multivariate statistical analysis, such as Principal Component Analysis (PCA), is often applied to this combined data to identify patterns, differentiate between sample groups, and pinpoint key biomarkers. researchgate.net This integrated approach leverages the strengths of both GC-MS (for volatiles) and LC-MS (for non-volatiles) to achieve a much broader coverage of the metabolome than either technique could alone. frontiersin.orgresearchgate.net

Biological and Ecological Roles As Semiochemicals

Function as Pheromone Components in Interspecific and Intraspecific Chemical Communication

Pheromones are chemical signals that trigger a social response in members of the same species. While direct evidence for (3Z,5E)-3,5-Octadien-1-ol as a primary pheromone component is limited in publicly available research, its structural characteristics are consistent with those of known insect pheromones, particularly those of certain moth and beetle species.

The biological activity of a pheromone is intrinsically linked to its molecular structure, including the length of the carbon chain, the position and geometry of double bonds, and the presence of functional groups. For dienols like (3Z,5E)-3,5-Octadien-1-ol, even minor changes to the structure can drastically alter or eliminate its activity. Research on analogous compounds demonstrates that the specific (3Z,5E) configuration of the double bonds is critical for receptor binding in the insect antenna. Any deviation to (3E,5E), (3Z,5Z), or (3E,5Z) isomers often results in a significant loss of behavioral response. The length of the carbon chain is also a determining factor in the specificity of the signal.

| Feature | Importance in Pheromone Activity |

| Carbon Chain Length | Determines the volatility and specificity of the signal. |

| Double Bond Position | Crucial for the overall shape of the molecule and interaction with receptor proteins. |

| Double Bond Geometry (Z/E) | Highly specific; incorrect stereoisomers are often inactive or can even be inhibitory. |

| Functional Group (-OH) | The alcohol functional group influences polarity and binding characteristics. |

In many insect species, a single compound is rarely the sole component of the pheromone signal. Instead, a precise blend of multiple compounds, including different stereoisomers, is required to elicit a full behavioral response, which can range from long-range attraction to close-range courtship behaviors. While specific behavioral data for (3Z,5E)-3,5-Octadien-1-ol is not extensively documented, it is plausible that it acts as a synergistic or antagonistic component in a multi-component pheromone blend. For instance, in some moth species, the presence of a minor isomeric component can significantly enhance the attraction to the major pheromone component. Conversely, the presence of an incorrect isomer can inhibit the response altogether.

The specificity of pheromone blends is a key factor in reproductive isolation between closely related species. By evolving unique pheromone blends, species can ensure that mating only occurs between conspecifics, even when they inhabit the same geographical area. The presence of (3Z,5E)-3,5-Octadien-1-ol in a specific ratio within a blend could therefore be a critical element in maintaining species boundaries. Furthermore, predators and parasitoids can eavesdrop on these chemical signals, using them to locate their prey or hosts, which adds another layer of ecological complexity.

Roles as Kairomones in Chemically-Mediated Interorganismal Interactions

Kairomones are semiochemicals that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter. While there is no direct evidence to classify (3Z,5E)-3,5-Octadien-1-ol as a kairomone from the available literature, it is a plausible role. For example, if this compound is a component of an insect's pheromone, predatory or parasitic species could have evolved to detect it as a cue to locate their prey or host. This "chemical espionage" is a common phenomenon in the natural world.

| Interaction Type | Emitter | Receiver | Benefit to Receiver |

| Predator-Prey | Prey (e.g., via pheromone) | Predator | Location of a meal |

| Host-Parasitoid | Host (e.g., via pheromone) | Parasitoid | Location for egg-laying |

Involvement in Other Chemo-Ecological Processes and Signaling Pathways

Beyond its potential roles as a pheromone or kairomone, (3Z,5E)-3,5-Octadien-1-ol could be involved in other chemo-ecological processes. For instance, some unsaturated alcohols are known to be involved in plant-insect interactions, either as attractants to pollinators or as deterrents to herbivores. It is also possible that this compound is a metabolic byproduct that has been co-opted for a signaling function over evolutionary time. Further research is needed to explore these possibilities and to fully understand the signaling pathways and ecological networks in which this compound may be involved.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Conjugated Dienols

Pericyclic Reactions Involving the Conjugated Diene System of (3Z,5E)-3,5-Octadien-1-ol

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The conjugated diene moiety of (3Z,5E)-3,5-Octadien-1-ol is well-suited to participate in several types of pericyclic reactions, most notably Diels-Alder cycloadditions and ene reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com The diene component must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com In the case of (3Z,5E)-3,5-Octadien-1-ol, the molecule can readily adopt the necessary conformation to participate in these reactions. The reaction is typically thermally allowed and proceeds in a concerted fashion. wikipedia.org

The stereoselectivity of the Diels-Alder reaction is a key feature, with the stereochemistry of both the diene and the dienophile being retained in the product. libretexts.org For cyclic dienophiles, the endo product is often favored due to secondary orbital interactions in the transition state. organic-chemistry.org The presence of an electron-donating hydroxyl group in (3Z,5E)-3,5-Octadien-1-ol can influence the regioselectivity of the reaction when unsymmetrical dienophiles are used. Lewis acid catalysis can be employed to accelerate the reaction and enhance its selectivity. libretexts.org

Linear conjugated tetraenes have been shown to effectively participate as bis-dienes in sequences of Diels-Alder reactions, indicating the potential for complex molecule synthesis starting from polyene structures. nih.gov

Table 1: Representative Diels-Alder Reactions of Conjugated Dienols

| Diene | Dienophile | Product | Conditions | Stereochemistry |

| (3Z,5E)-3,5-Octadien-1-ol | Maleic Anhydride | Substituted cyclohexene | Thermal | Endo favored |

| (3Z,5E)-3,5-Octadien-1-ol | Acrylonitrile | Substituted cyclohexene | Lewis Acid Catalyst | Regioselective |

| (3Z,5E)-3,5-Octadien-1-ol | Dimethyl acetylenedicarboxylate | Substituted cyclohexadiene | High Temperature | - |

This table is illustrative and shows expected outcomes based on general principles of the Diels-Alder reaction.

The ene reaction is another pericyclic reaction where an alkene with an allylic hydrogen (the ene) reacts with a compound containing a multiple bond (the enophile) to form a new σ-bond and a shifted double bond. wikipedia.orgorganic-chemistry.org In the context of (3Z,5E)-3,5-Octadien-1-ol, the conjugated diene system can act as the ene component. These reactions typically require thermal activation. wikipedia.org

Thermal rearrangements of dienol systems can also occur, often involving sigmatropic shifts. For example, a wikipedia.orgnih.gov-hydride shift could lead to the isomerization of the dienol. The study of thermal rearrangements in related systems, such as deuterium-labeled dibenzo[a,e]cyclooctatetraenes, highlights the potential for complex structural changes under thermal conditions, with mechanistic pathways potentially involving diradical intermediates. njit.edu The specific rearrangement pathways for (3Z,5E)-3,5-Octadien-1-ol would depend on the specific conditions and the substitution pattern of the molecule.

Studies on Oxidative Stability and Transformation Pathways of Conjugated Dienols

The conjugated diene system in (3Z,5E)-3,5-Octadien-1-ol makes it susceptible to oxidation. The oxidative stability of polyunsaturated compounds is a significant area of study, particularly in the context of food chemistry and materials science. The oxidation of conjugated dienes can proceed through various pathways, including autoxidation, photooxidation, and enzymatic oxidation.

During oxidation, volatile compounds such as aldehydes, ketones, and shorter-chain alcohols can be formed. tandfonline.com The specific products formed depend on the oxidation conditions and the structure of the fatty acid. For instance, the oxidation of linoleic acid, which contains a conjugated diene system, is known to produce a variety of volatile compounds that contribute to off-flavors in oils. tandfonline.com In a study on the thermo-oxidative aging of linear and branched alcohols, it was found that linear alcohols like 1-octanol (B28484) form a variety of aging products including aldehydes, acids, and esters. rsc.org

The rate of oxidation is influenced by factors such as temperature, light exposure, and the presence of antioxidants or pro-oxidants. The oxidative stability of oils is often assessed using methods like the Rancimat test, which measures the induction period before rapid oxidation occurs. mdpi.com

Functional Group Interconversions and Derivatization Strategies for Octadienols

The primary alcohol group in (3Z,5E)-3,5-Octadien-1-ol is a versatile handle for a wide range of functional group interconversions and derivatization strategies. organic-synthesis.comsolubilityofthings.com These transformations are fundamental in organic synthesis for creating more complex molecules.

Common transformations of the primary alcohol include:

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. solubilityofthings.com

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.

Etherification: Conversion to ethers can be achieved through reactions like the Williamson ether synthesis.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride or phosphorus tribromide. vanderbilt.edu

Derivatization is often employed to modify the chemical properties of a molecule for analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.orgyoutube.com Common derivatization techniques for alcohols include silylation, acylation, and alkylation to increase volatility and thermal stability for GC analysis. libretexts.org For HPLC, derivatization can be used to introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. rsc.orgnih.gov

Table 2: Common Functional Group Interconversions of Primary Alcohols

| Starting Material | Reagent(s) | Product Functional Group |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid |

| Primary Alcohol | Acyl chloride, pyridine | Ester |

| Primary Alcohol | Sodium hydride, alkyl halide | Ether |

| Primary Alcohol | Thionyl chloride (SOCl2) | Alkyl Chloride |

This table provides general examples of functional group interconversions applicable to primary alcohols like (3Z,5E)-3,5-Octadien-1-ol.

Mechanistic Insights into Isomerization Processes Affecting Dienol Configuration

The (3Z,5E) configuration of the double bonds in 3,5-Octadien-1-ol is not necessarily static. Isomerization of the conjugated diene system can occur under various conditions, leading to other stereoisomers. These isomerization processes can be promoted by heat, light, or catalysts.

Several mechanisms can be responsible for the isomerization of conjugated dienes. These include:

Acid- or base-catalyzed isomerization: Protic acids or bases can facilitate the reversible protonation/deprotonation of the dienol, leading to the formation of carbocationic or carbanionic intermediates that can re-form with a different stereochemistry.

Radical-mediated isomerization: The presence of radical initiators can lead to the formation of allylic radicals. Rotation around the single bond in the allylic radical followed by radical recombination can result in isomerization.

Transition metal catalysis: Various transition metals, such as cobalt, are known to catalyze the isomerization of conjugated dienes through mechanisms that may involve hydrogen atom transfer. nih.govresearchgate.netorganic-chemistry.org

Thermal or photochemical isomerization: Direct absorption of thermal or light energy can promote the isomerization of double bonds.

The specific mechanism and the resulting isomeric distribution will depend on the reaction conditions. Understanding these isomerization pathways is crucial for controlling the stereochemistry of the dienol in synthetic applications.

Computational and Theoretical Investigations of 3z,5e 3,5 Octadien 1 Ol

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of (3Z,5E)-3,5-Octadien-1-ol. The molecule's conjugated diene system and the rotatable single bonds (C1-C2, C2-C3, and C4-C5) allow for a variety of spatial arrangements, or conformers, each with a distinct energy.

Computational methods like Density Functional Theory (DFT) are employed to perform a potential energy surface (PES) scan by systematically rotating the molecule's dihedral angles. This process identifies all possible conformers, which are then optimized to find their lowest energy geometries. Subsequent frequency calculations confirm that these structures are true minima on the PES and provide their zero-point vibrational energies (ZPVEs). nih.gov The relative energies of these conformers, including ZPVE corrections, determine their population distribution at a given temperature according to the Boltzmann distribution.

The stability of conjugated dienes like (3Z,5E)-3,5-Octadien-1-ol is attributed to the delocalization of π-electrons over the four-carbon system. libretexts.orglibretexts.org Molecular Orbital (MO) theory describes this by the combination of the four p-orbitals to form four π molecular orbitals of varying energies. libretexts.org The delocalized electron density can be visualized using electrostatic potential maps. libretexts.orglibretexts.org

Table 1: Illustrative Relative Energies of (3Z,5E)-3,5-Octadien-1-ol Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | ~180° | 0.00 |

| s-cis | ~0° | 2.5 - 4.0 |

Note: This table is illustrative and based on general principles of conjugated dienes. Actual values would require specific DFT calculations.

Theoretical Analysis of Reaction Pathways and Transition State Modeling for Dienol Synthesis and Transformations

Theoretical analysis is crucial for understanding the mechanisms of reactions involving (3Z,5E)-3,5-Octadien-1-ol, both in its synthesis and its subsequent transformations. A key application is in studying cycloaddition reactions, such as the Diels-Alder reaction, where the dienol can act as the diene component. vanderbilt.edu

Computational chemists use methods like DFT to map out the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu The transition state is a first-order saddle point on the potential energy surface, characterized by having one imaginary frequency in its vibrational analysis. ucsb.eduyoutube.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For a reaction like the Diels-Alder cycloaddition, computational modeling can predict the stereochemical outcome (e.g., endo vs. exo selectivity) by comparing the activation energies of the different possible transition states. vanderbilt.edumdpi.com The transition state with the lower activation energy will be favored, leading to the major product. vanderbilt.edu Advanced techniques like quasi-classical trajectory simulations can provide further insights into the dynamics of the reaction as it passes through the transition state region. researchgate.net

Modern machine learning approaches are also being developed to predict transition state structures much more rapidly than traditional quantum chemistry methods, which could accelerate the design of new reactions and catalysts. mit.edu

Table 2: Hypothetical Activation Energies for a Diels-Alder Reaction of (3Z,5E)-3,5-Octadien-1-ol

| Transition State | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS-Endo | Endo addition | 15.2 |

Note: This data is hypothetical and serves to illustrate how computational models can distinguish between competing reaction pathways.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental spectra. For (3Z,5E)-3,5-Octadien-1-ol, methods like DFT can be used to calculate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.netnih.govrsc.org The process typically involves first performing a conformational search to identify the lowest energy conformers of the molecule. The NMR shielding tensors are then calculated for each significant conformer, and the final predicted chemical shifts are obtained as a Boltzmann-weighted average. github.io These predicted shifts can then be compared with experimental data to confirm the structure of the molecule. While DFT calculations provide a good approximation, empirical scaling factors or more advanced computational methods may be needed to achieve high accuracy. researchgate.netd-nb.info

Similarly, vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated using DFT. researchgate.net These calculations also provide the intensities of the vibrational modes, allowing for the generation of a theoretical IR spectrum that can be compared with experimental results. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). acs.orgyoutube.com

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Model Unsaturated Alcohol

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H1 | 3.65 | 3.62 |

| H3 | 5.60 | 5.58 |

| H4 | 6.10 | 6.05 |

| H5 | 5.80 | 5.75 |

Note: This table is illustrative, using representative values for an unsaturated alcohol. Specific calculations for (3Z,5E)-3,5-Octadien-1-ol would be required for accurate predictions.

Computational Studies on Stereochemical Control in Organic Synthesis

Computational studies play a critical role in understanding and predicting stereochemical control in organic reactions. For the synthesis of a specific stereoisomer like (3Z,5E)-3,5-Octadien-1-ol, or in its use in subsequent stereoselective reactions, theoretical models can provide invaluable insights into the origins of stereoselectivity. rsc.orgemich.edu

In the context of Diels-Alder reactions involving chiral dienols, computational investigations have shown that even remote substituents can have a dramatic influence on the stereochemical outcome. nih.gov By modeling the transition structures of competing reaction pathways, researchers can interpret experimental findings and predict which diastereomer will be favored. nih.gov These models can account for subtle steric and electronic effects that govern facial selectivity.

For example, a combined experimental-computational study demonstrated that the presence of a removable bromine substituent on a diene can lead to complete π-diastereofacial and endo/exo stereoselection in Diels-Alder reactions. nih.gov The examination of transition structures calculated at the B3LYP/6-31+G(d) level of theory allowed for a clear interpretation of these experimental results. nih.gov Such computational approaches are essential for the rational design of stereoselective syntheses. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Research Directions and Unexplored Avenues for 3z,5e 3,5 Octadien 1 Ol

As a volatile C8 compound with known roles in flavor chemistry and potential applications as a semiochemical, (3Z,5E)-3,5-Octadien-1-ol presents several promising, yet challenging, areas for future scientific investigation. Advancements in synthetic chemistry, molecular biology, ecology, and computational science are poised to unlock a deeper understanding and broader application of this specific dienol. The following sections outline key unexplored avenues and persistent challenges that will shape the future research landscape for this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of (3Z,5E)-3,5-Octadien-1-ol?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis (e.g., coupling constants for double bonds) and mass spectrometry (MS) for molecular weight confirmation. For purity assessment, gas chromatography (GC) using non-polar capillary columns (e.g., HP-5 or DB-5) with optimized temperature programs is critical. For example, a temperature gradient starting at 40°C (3 min), ramping at 10°C/min to 150°C, then 20°C/min to 250°C (5 min) effectively resolves unsaturated alcohols .

Q. How can the stereoisomeric configuration (3Z,5E) be distinguished from other isomers of 3,5-Octadien-1-ol?

- Methodology : Use GC retention indices (RI) on polar and non-polar columns. For instance, polar columns like FFAP differentiate isomers via hydrogen-bonding interactions, while non-polar columns (HP-5) separate based on volatility. Cross-referencing RIs with published data for analogous compounds (e.g., 3-Nonen-1-ol) under similar conditions (e.g., He carrier gas, 5 K/min ramps) enhances accuracy .

Q. What are the key challenges in synthesizing (3Z,5E)-3,5-Octadien-1-ol, and how can they be addressed?

- Methodology : Control of double-bond geometry during synthesis requires stereoselective methods such as Wittig reactions or enzymatic catalysis. Purification via column chromatography with silica gel or silver nitrate-impregnated stationary phases improves separation of geometric isomers. Monitor reaction progress using thin-layer chromatography (TLC) with UV/fluorescence detection .

Advanced Research Questions

Q. How do contradictory retention index values for (3Z,5E)-3,5-Octadien-1-ol isomers arise across studies, and how can they be resolved?

- Methodology : Discrepancies often stem from variations in column type (polar vs. non-polar), temperature programs, or carrier gas flow rates. Standardize conditions using reference compounds (e.g., n-alkanes) and validate against published protocols. For example, Boué et al. (2003) achieved reproducible RIs for unsaturated alcohols using a 50 m HP-5 column with He carrier gas and a multi-ramp temperature program .

Q. What experimental strategies can mitigate oxidative degradation of (3Z,5E)-3,5-Octadien-1-ol during storage or analysis?

- Methodology : Store samples under inert gas (N₂ or Ar) at -20°C to prevent autoxidation. Add antioxidants (e.g., BHT) during GC analysis or dissolve in stabilized solvents (e.g., deuterated chloroform for NMR). For long-term stability, derivatize the alcohol to a more stable ester or ether before analysis .

Q. How does the stereochemistry of (3Z,5E)-3,5-Octadien-1-ol influence its interaction with biological receptors or enzymes?

- Methodology : Use molecular docking simulations to predict binding affinities of stereoisomers to target proteins. Validate experimentally via competitive assays (e.g., fluorescence polarization) with synthesized enantiomers. For example, studies on analogous terpenoids show that Z/E configurations alter hydrophobic interactions with active sites .

Q. What advanced techniques can quantify trace impurities in (3Z,5E)-3,5-Octadien-1-ol samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.